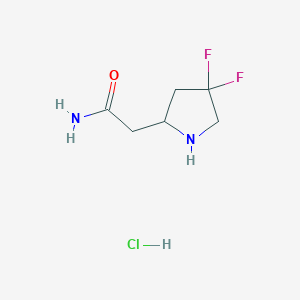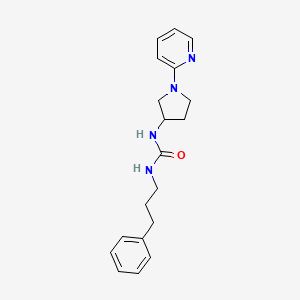
1-(3-Phenylpropyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Phenylpropyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as PPAP, and it has been found to have a range of biochemical and physiological effects that make it a promising candidate for further investigation.
Applications De Recherche Scientifique
Molecular Recognition and Complexation Studies
Research has shown that urea derivatives, including those with pyridin-2-yl groups, exhibit significant potential in molecular recognition and complexation. For instance, studies on the association of N-(pyridin-2-yl), N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates reveal insights into the substituent effects on complex formation. These interactions are crucial for understanding hydrogen bonding mechanisms within complexes, with implications for designing more effective molecular receptors and catalysts (Ośmiałowski et al., 2013).
Synthesis of Novel Compounds with Potential Biological Activities
Another area of interest is the synthesis of novel compounds for potential therapeutic applications. For example, the synthesis and evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have demonstrated significant antiproliferative effects against various cancer cell lines. These findings highlight the potential of such compounds as anticancer agents, opening new avenues for the development of targeted therapies (Jian Feng et al., 2020).
Anticancer Agent Development
The exploration of diaryl ureas, particularly those involving pyridin-2-yl groups, in medicinal chemistry has led to the discovery of compounds with notable antiproliferative activity. These compounds, through their specific structural features, have shown promise as potential BRAF inhibitors, offering a new strategy for anticancer drug development (Jian Feng et al., 2020).
Anion Binding and Sensing
Research into ureido-pyridyl ligands has demonstrated their ability to bind polyatomic anions, showcasing the potential of these compounds in anion sensing and separation technologies. This area of study is significant for the development of novel analytical and purification methods, particularly in environmental and biochemical contexts (Marivel et al., 2011).
Propriétés
IUPAC Name |
1-(3-phenylpropyl)-3-(1-pyridin-2-ylpyrrolidin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c24-19(21-13-6-9-16-7-2-1-3-8-16)22-17-11-14-23(15-17)18-10-4-5-12-20-18/h1-5,7-8,10,12,17H,6,9,11,13-15H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGCKGYLJOOQMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)NCCCC2=CC=CC=C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Phenylpropyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

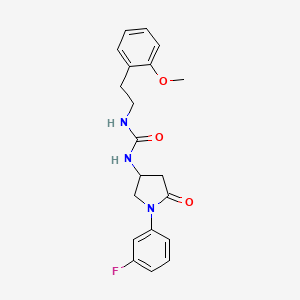
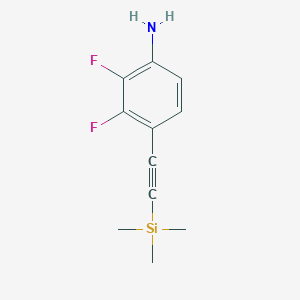


![2-[3-cyclopropyl-5-(1-pyrrolidinylcarbonyl)-1H-pyrazol-1-yl]-N~1~-phenylacetamide](/img/structure/B2708654.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2708655.png)
![N-(4-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)ethyl)phenyl)acetamide](/img/structure/B2708656.png)

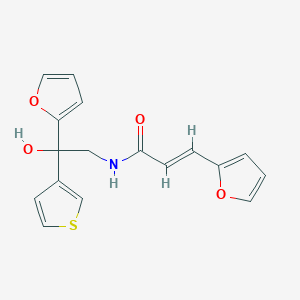
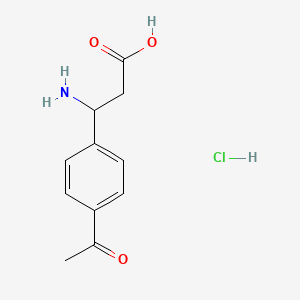

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2708665.png)
![3,4-dimethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2708666.png)
